molecular formula C26H22N4O4 B2826134 7-(3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione CAS No. 1206995-13-2

7-(3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B2826134
CAS No.: 1206995-13-2
M. Wt: 454.486
InChI Key: CPSMPEAQYILCJJ-UHFFFAOYSA-N
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Description

7-(3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione is a complex organic compound that belongs to the class of quinazoline derivatives. This compound is characterized by the presence of a quinazoline core, substituted with a 3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl group and a 4-methoxybenzyl group. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting 3,4-dimethylbenzohydrazide with an appropriate nitrile under acidic or basic conditions to form the 1,2,4-oxadiazole ring.

    Synthesis of the quinazoline core: The quinazoline core can be synthesized by the condensation of anthranilic acid with formamide or its derivatives under high-temperature conditions.

    Coupling of the 1,2,4-oxadiazole and quinazoline moieties: This step involves the coupling of the previously synthesized 1,2,4-oxadiazole derivative with the quinazoline core using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

    Introduction of the 4-methoxybenzyl group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can occur at the quinazoline core, potentially leading to the formation of dihydroquinazoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the quinazoline core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄), and catalytic hydrogenation using palladium on carbon (Pd/C).

    Substitution: Common reagents include alkyl halides, acyl chlorides, and bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dihydroquinazoline derivatives.

    Substitution: Formation of various substituted quinazoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the presence of the 1,2,4-oxadiazole moiety.

    Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.

Mechanism of Action

The mechanism of action of 7-(3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound may exert its effects through the inhibition of enzyme activity, modulation of receptor signaling pathways, or interaction with DNA or RNA.

Comparison with Similar Compounds

Similar Compounds

    7-(3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione: Lacks the 4-methoxybenzyl group.

    3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione: Lacks the 1,2,4-oxadiazole moiety.

    7-(3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)-3-benzylquinazoline-2,4(1H,3H)-dione: Lacks the methoxy group on the benzyl moiety.

Uniqueness

The uniqueness of 7-(3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione lies in its specific substitution pattern, which may confer unique biological activities and physicochemical properties compared to its analogs. The presence of both the 1,2,4-oxadiazole and 4-methoxybenzyl groups may enhance its potential as a therapeutic agent or a functional material in various applications.

Properties

CAS No.

1206995-13-2

Molecular Formula

C26H22N4O4

Molecular Weight

454.486

IUPAC Name

7-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-3-[(4-methoxyphenyl)methyl]-1H-quinazoline-2,4-dione

InChI

InChI=1S/C26H22N4O4/c1-15-4-7-18(12-16(15)2)23-28-24(34-29-23)19-8-11-21-22(13-19)27-26(32)30(25(21)31)14-17-5-9-20(33-3)10-6-17/h4-13H,14H2,1-3H3,(H,27,32)

InChI Key

CPSMPEAQYILCJJ-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CC5=CC=C(C=C5)OC)C

solubility

not available

Origin of Product

United States

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